molecular formula C24H34N4O2S B10961663 5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10961663
M. Wt: 442.6 g/mol
InChI Key: RUZSSIHEZPHIRQ-UHFFFAOYSA-N
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Description

5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of functional groups, including a furan ring, a triazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H34N4O2S

Molecular Weight

442.6 g/mol

IUPAC Name

3-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H34N4O2S/c1-6-27(7-2)15-8-16-28-22(25-26-23(28)31)21-14-13-20(30-21)17-29-19-11-9-18(10-12-19)24(3,4)5/h9-14H,6-8,15-17H2,1-5H3,(H,26,31)

InChI Key

RUZSSIHEZPHIRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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